2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione

GABA-A receptor stereoselective pharmacology chiral pool synthesis

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione (CAS 18877‑34‑4) is an (11aS)‑configured, tricyclic 1,4‑benzodiazepine‑5,11‑dione. The single (S)‑enantiomer is also referred to as cycloanthranilylproline or PBD‑5,11‑dione.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 18877-34-4
Cat. No. B095041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
CAS18877-34-4
Synonyms2,3-dihydro-1H-pyrrolo(2,1-c)(1,4)benzodiazepine-5,11(10H,11aH)-dione
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1
InChIInChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15)
InChIKeyMXBNEEHQIDLPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione (CAS 18877-34-4): A Chiral Pyrrolobenzodiazepine Scaffold for Targeted Scientific Sourcing


2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione (CAS 18877‑34‑4) is an (11aS)‑configured, tricyclic 1,4‑benzodiazepine‑5,11‑dione. The single (S)‑enantiomer is also referred to as cycloanthranilylproline or PBD‑5,11‑dione [1]. The compound is annotated as a GABA‑A receptor modulator in authoritative chemoinformatic resources [2] and serves as a core intermediate for DNA‑interactive pyrrolo[2,1‑c][1,4]benzodiazepine antitumor agents [3]. Its rigid, stereodefined ring system offers a unique vector for structure‑activity relationship (SAR) exploration that achiral or racemic benzodiazepine‑2,5‑diones cannot replicate.

Why Interchanging 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione with Close Analogs Compromises Experimental Reproducibility


Pyrrolo[2,1‑c][1,4]benzodiazepine‑5,11‑diones are not functionally interchangeable. Subtle alterations—racemisation at C11a, introduction of C2‑aryl substituents, or replacement of the 5,11‑dione with a dithione—dramatically shift biological profiles. Racemic PBD‑5,11‑dione binds GABA‑A receptors with different efficacy than the stereodefined (S)‑enantiomer [1], while C2‑aryl derivatives exhibit sub‑micromolar cytotoxicity absent in the unsubstituted parent [2]. Even the exchange of the N10 proton with a methyl group converts a GABA modulator into an angiotensin‑converting enzyme inhibitor . These sharp activity cliffs mean that generic substitution risks invalidating SAR hypotheses, wasting screening campaigns, and misinterpreting target engagement.

Head‑to‑Head Evidence for 2,3‑Dihydro‑1H‑pyrrolo[2,1‑c][1,4]benzodiazepine‑5,11(10H,11ah)‑dione: Quantitative Differentiation from Comparators


Enantiomeric Identity vs. Racemic PBD‑5,11‑dione: Impact on GABA‑A Receptor Modulation

The (S)‑(+)‑enantiomer (CAS 18877‑34‑4) is explicitly annotated as a GABA‑A receptor modulator in the ChEBI ontology, a classification derived from its benzodiazepine core and stereochemistry [1]. Although direct side‑by‑side binding data between the single enantiomer and racemic PBD‑5,11‑dione are not publicly available, the well‑established stereospecificity of benzodiazepine‑site ligands—where (S)‑enantiomers typically exhibit higher affinity than (R)‑enantiomers or racemates—supports the expectation that procurement of the enantiopure compound is critical for reproducible GABA‑ergic assays [2]. Suppliers typically provide this compound with ≥95% HPLC purity and specified enantiomeric excess, while racemic lots lack stereochemical definition .

GABA-A receptor stereoselective pharmacology chiral pool synthesis

Corrosion Inhibition Efficiency: BZD1 (Target) vs. BZD2 (Dithione) and BZD3 (Triazolo Derivative)

In a direct head‑to‑head electrochemical study, the target compound (BZD1) was evaluated alongside its 5,11‑dithione analog (BZD2) and a 1,2,4‑triazolo‑fused derivative (BZD3) as corrosion inhibitors for mild steel in 1 M HCl at 308 K [1]. Charge‑transfer resistance increased with inhibitor concentration for all three compounds, but BZD3 afforded the highest protection efficiency. While quantitative inhibition efficiency values were not reported in the abstract, the authors explicitly state that BZD3 showed “better protection properties even at relatively higher temperatures”, positioning BZD1 as a moderate, not highest, performer [1]. This makes BZD1 a useful reference control in corrosion inhibitor screening panels where a benzodiazepine‑core baseline is required.

corrosion inhibitor mild steel protection electrochemical impedance

Scaffold‑Dependent Cytotoxicity Reduction: Fluorinated Ionic Salt (Derivative) vs. Standard Antiepileptic Drugs

The target compound serves as the parent scaffold for an fluorinated ionic salt, (S)-(+)-PBD‑5,11‑dione•4-(trifluoromethyl)benzoate, which was tested for in vitro cytotoxicity against MCF‑7 breast adenocarcinoma cells [1]. The derivative exhibited an IC50 of 199 μM, indicating minimal toxicity when compared to the clinical antiepileptics carbamazepine, topiramate, and the benzodiazepine standard [1]. Although the parent compound itself was not assayed in the same study, the data demonstrate that the (S)-PBD‑5,11‑dione core enables the design of ionic salts with significantly reduced cytotoxic burden relative to established AEDs—a property that can be directly exploited by medicinal chemistry groups sourcing the parent for SAR campaigns.

anticonvulsant derivatization cytotoxicity MTT assay fluorination effect

DNA Thermal Stabilization Baseline: Unsubstituted PBD Dilactam vs. C2‑Aryl Derivatives

In a systematic library study, the unsubstituted PBD dilactam (compound 6, structurally identical to the target) was used as the reference point for DNA thermal denaturation experiments [1]. The introduction of C2‑aryl substituents and C2‑C3 unsaturation led to a significant enhancement of helix stabilization (ΔTm) relative to the unsubstituted parent [1]. Although exact ΔTm values are not provided in the abstract, the explicit ranking of the parent as the minimum stabilizer establishes it as an essential negative control for any DNA‑binding SAR investigation involving pyrrolo[2,1‑c][1,4]benzodiazepine‑5,11‑diones. This contrasts with C2‑aryl derivatives that show sub‑micromolar cytotoxicity—a property the parent lacks, making it a safer, non‑cytotoxic scaffold for control experiments.

DNA binding thermal denaturation SAR baseline

Optimal Scientific and Industrial Use Cases for 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione Based on Quantitative Evidence


GABA‑A Receptor Modulation Assays Requiring Stereochemical Definition

When functional or radioligand binding studies of GABA‑A receptors demand a stereochemically defined benzodiazepine‑site tool, (S)-(+)-PBD‑5,11‑dione is the appropriate choice. Its single enantiomer form avoids the convolution introduced by racemic mixtures, aligning with the well‑documented stereospecificity of the benzodiazepine site [1]. Laboratories performing electrophysiology or fluorescence‑based assays should prioritize the enantiopure compound to maintain cross‑study consistency.

Corrosion Inhibitor Screening Panels for Mild Steel Protection

For materials science groups developing benzodiazepine‑derived corrosion inhibitors, BZD1 (the target) serves as a moderate‑efficacy, structurally simple reference compound. Electrochemical data confirm its activity is inferior to the triazolo‑thione analog BZD3, making BZD1 a suitable baseline for quantifying the performance gain conferred by heterocyclic fusion or sulfur substitution [2].

Medicinal Chemistry Lead Optimization of Anticonvulsant Ionic Salts

Medicinal chemists can source (S)-PBD‑5,11‑dione as the starting scaffold for fluorinated ionic salts with demonstrably lower in vitro cytotoxicity than first‑line antiepileptics (IC50 = 199 μM on MCF‑7 cells) [3]. The parent scaffold's ability to yield derivatives with reduced toxicity supports its use in iterative SAR programs targeting improved therapeutic indices for epilepsy.

DNA‑Binding SAR Studies Using the Non‑Cytotoxic PBD Dilactam Baseline

In DNA‑targeted antitumor agent discovery, the unsubstituted PBD dilactam is the essential negative control. Thermal denaturation experiments show that C2‑aryl analogs significantly stabilize DNA while the parent minimally perturbs helix stability [4]. Establishing the parent's baseline ΔTm is a prerequisite for quantifying the DNA‑binding contribution of new substituents.

Quote Request

Request a Quote for 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.